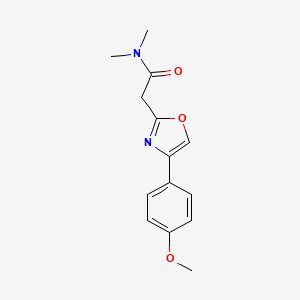

2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl-

Description

2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- is a heterocyclic compound featuring an oxazole core substituted with a 4-methoxyphenyl group at position 4 and an N,N-dimethylacetamide moiety at position 2. The N,N-dimethylacetamide side chain enhances hydrophilicity and may influence binding affinity in biological systems.

Properties

CAS No. |

595544-66-4 |

|---|---|

Molecular Formula |

C14H16N2O3 |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

2-[4-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-dimethylacetamide |

InChI |

InChI=1S/C14H16N2O3/c1-16(2)14(17)8-13-15-12(9-19-13)10-4-6-11(18-3)7-5-10/h4-7,9H,8H2,1-3H3 |

InChI Key |

JZBQDNWXVNTPMJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CC1=NC(=CO1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization and Amidation Approaches

- Oxazole rings are commonly synthesized via cyclization of α-acylaminoketones or by heterocyclization of suitable precursors such as amidoximes and carboxylic acid derivatives.

- Amidation to introduce the N,N-dimethylacetamide moiety can be achieved by reacting acid derivatives (acyl chlorides, esters, or acids) with dimethylamine or its derivatives.

Catalytic C-H Amidation and Cyclization

- Rhodium-catalyzed C-H amidation has been demonstrated as an effective method for synthesizing amino-substituted aromatic oxazolines, which can be further transformed into oxazoleacetamides under mild conditions (25–40 °C) with high functional group tolerance.

- Palladium and copper catalysts have been found less effective for this transformation, highlighting rhodium catalysis as optimal.

Condensation and Cyclocarbonylation

- Condensation of anthranilic acid derivatives with imidates or orthoesters under microwave or conventional heating can yield quinazolinone and related heterocyclic amides, which share synthetic logic with oxazoleacetamides.

- Palladium-catalyzed carbonylative cyclization of 2-aminobenzonitriles and related substrates provides a route to heterocyclic amides, though often requiring elevated temperatures (up to 150 °C) and pressures (up to 10 bar CO).

Specific Preparation Methodologies Relevant to 2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl-

Amidation Using Coupling Reagents

- A representative method for preparing related amides involves the reaction of substituted phenylacetic acids with dimethylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane under nitrogen atmosphere.

- For example, a patent describes the preparation of N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl)acetamide by reacting 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide with 3,4,5-trimethoxy phenylacetate using EDCI and DMAP at 0 °C to room temperature over 24 hours, followed by aqueous workup and recrystallization, achieving yields of approximately 76%.

- This method is adaptable to 4-methoxyphenyl substrates and N,N-dimethylacetamide derivatives by substituting the appropriate amine and acid components.

Synthesis of N,N-Dimethyl-2-(4-methoxyphenyl)acetamide

- This compound, a key intermediate or related structure, can be synthesized by amidation of 4-methoxyphenylacetic acid with dimethylamine.

- The reaction typically proceeds under mild conditions with coupling reagents or via direct reaction of acid chlorides with dimethylamine.

- Commercial suppliers provide this compound, indicating established synthetic routes and availability.

Oxazole Ring Formation

- The oxazole ring can be constructed via cyclization of α-acylaminoketones or by heterocyclization of amidoximes with activated carboxylic acid derivatives.

- Recent advances include green chemistry approaches such as visible-light photoredox catalysis for 1,2,4-oxadiazole analogs, which share synthetic principles with oxazoles, though yields remain moderate (35–50%).

- Mechanochemical methods (solid-state grinding) are emerging as promising for heterocycle synthesis, potentially applicable to oxazoleacetamides in the future.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The rhodium-catalyzed amidation approach is optimal for synthesizing highly functionalized oxazole derivatives under mild conditions, avoiding harsh reagents and high temperatures.

- Amidation using carbodiimide coupling agents (EDCI) with DMAP in anhydrous solvents is a reliable and scalable method for preparing N,N-dimethylacetamide derivatives with aromatic substituents, including 4-methoxyphenyl groups.

- The choice of solvent (anhydrous dichloromethane), temperature control (starting at 0 °C), and inert atmosphere (nitrogen) are critical for high yields and purity.

- Post-reaction workup involves sequential washing with dilute acid, bicarbonate, and brine solutions, drying over anhydrous sodium sulfate, and recrystallization to purify the product.

- Emerging green synthetic methods such as photoredox catalysis and mechanochemistry offer future potential but currently face challenges in yield and substrate scope.

Chemical Reactions Analysis

Types of Reactions

2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce oxazolidines. Substitution reactions can introduce various functional groups into the oxazole ring, leading to a wide range of derivatives.

Scientific Research Applications

2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Heterocycles

- Target Compound : Oxazole ring (O, N heteroatoms).

- Quinazolinone Derivatives (): Fused bicyclic quinazolinone core (benzene fused with pyrimidinone), offering planar geometry and hydrogen-bonding sites .

- Pyrazole-Linked Acetamide () : Pyrazole ring (two adjacent N atoms) with dichlorophenyl substitution, enabling halogen bonding .

- Oxadiazolidinone-Isoxazole Hybrid (): Oxadiazolidinone (O, N, N) fused with isoxazole, providing multiple hydrogen-bond acceptors .

Substituents

- Target Compound : 4-Methoxyphenyl (electron-donating group) vs. chlorophenyl (electron-withdrawing, ) or sulfamoylphenyl (hydrogen-bonding, ).

- Acetamide Variations: N,N-dimethylation (target) reduces hydrogen-bond donor capacity compared to unsubstituted acetamides (–4).

Physicochemical Properties

- Melting Points: Quinazolinone derivatives () exhibit higher melting points (251–315°C) due to hydrogen bonding and planar stacking, contrasting with the pyrazole analog (~200°C, ). The target compound’s methoxy group may lower melting points compared to chlorinated analogs.

Spectroscopic Characterization

- NMR: Target Compound: Methoxy protons (δ ~3.8 ppm, singlet); N,N-dimethylacetamide (δ ~2.9–3.1 ppm, singlet). Quinazolinones (): Sulfamoyl NH₂ (δ ~7.5 ppm, broad) absent in the target compound .

- IR :

- Target Compound : C=O stretch (~1650 cm⁻¹, acetamide); C-O-C (methoxy, ~1250 cm⁻¹).

- Pyrazole Analog () : Additional N-H stretch (~3300 cm⁻¹) absent in N,N-dimethylated target .

Biological Activity

2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- is a compound of interest due to its potential biological activities. This article reviews various studies focusing on its synthesis, characterization, and biological effects, particularly its antibacterial and anticancer properties.

Synthesis and Characterization

The synthesis of 2-Oxazoleacetamide derivatives often involves the reaction of appropriate oxazole precursors with acetamides. The characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compounds.

Antibacterial Activity

Several studies have investigated the antibacterial properties of 2-Oxazoleacetamide derivatives. For instance, a study highlighted that derivatives containing the 1,3,4-oxadiazole and methoxyphenyl moieties exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

The results indicate that these compounds can inhibit bacterial growth effectively, suggesting their potential as therapeutic agents in treating bacterial infections.

Anticancer Activity

Research has also pointed towards the anticancer potential of this compound. A study demonstrated that derivatives of oxazoleacetamide showed cytotoxic effects on various cancer cell lines, indicating their ability to induce apoptosis in cancer cells.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12 | |

| MCF-7 (breast cancer) | 15 | |

| A549 (lung cancer) | 10 |

These findings suggest that modifications in the structure of oxazoleacetamides can lead to enhanced anticancer activity.

Case Studies

- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several oxazole derivatives against multi-drug resistant strains. The compound demonstrated significant activity against resistant strains, emphasizing its potential as a lead compound for antibiotic development.

- Case Study on Anticancer Properties : Another investigation focused on the mechanism of action of oxazoleacetamides in inducing apoptosis in cancer cells. The study revealed that these compounds could disrupt mitochondrial function and activate caspases, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.